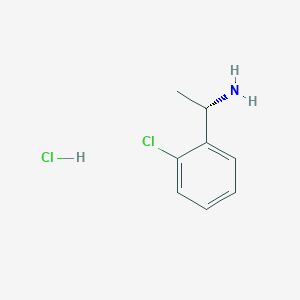

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride

描述

属性

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBDAZNBHBGAOB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398109-11-9 | |

| Record name | (S)-1-(2-chlorophenyl)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approaches for (S)-1-(2-Chlorophenyl)ethanamine hydrochloride include:

Catalytic Hydrogenation of 2-Chloroacetophenone

This method involves the enantioselective reduction of 2-chloroacetophenone using chiral catalysts under hydrogen gas atmosphere. Common solvents are ethanol or methanol. The catalyst facilitates selective formation of the (S)-enantiomer of the amine.

This approach is widely used in both laboratory and industrial settings due to its efficiency and scalability.Reductive Amination of Corresponding Aldehyde or Ketone

Reductive amination involves the reaction of 2-chlorophenylacetaldehyde or 2-chloroacetophenone with ammonia or an amine source in the presence of a reducing agent or catalytic hydrogenation. This method allows direct formation of the amine with control over stereochemistry when chiral catalysts or auxiliaries are employed.

Industrial Production Methods

Industrial synthesis typically employs continuous flow catalytic hydrogenation optimized for:

Advanced purification techniques such as crystallization of the hydrochloride salt are used to isolate the pure this compound. The hydrochloride salt form enhances stability and ease of handling.

Preparation of Stock Solutions and Formulations

For research and formulation purposes, preparation of stock solutions of the compound is standardized based on its solubility profile. A typical preparation table for stock solutions (molar concentrations) is as follows:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 6.43 mL | 32.13 mL | 64.26 mL |

| 5 mM Solution | 1.29 mL | 6.43 mL | 12.85 mL |

| 10 mM Solution | 0.64 mL | 3.21 mL | 6.43 mL |

Stock solutions are often prepared in solvents like DMSO, ethanol, or methanol, depending on solubility, and can be further diluted with PEG300, Tween 80, corn oil, or water for in vivo formulations. The addition of solvents is done sequentially with confirmation of solution clarity at each step, using physical methods such as vortexing or ultrasound to aid dissolution.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of 2-chloroacetophenone with chiral catalyst under H₂ | High enantioselectivity, scalable | Requires catalyst and H₂ gas |

| Reductive Amination | Reaction of aldehyde/ketone with ammonia and reducing agent | Direct amine formation, stereocontrol possible | Sensitive to reaction conditions |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction | Faster, higher yield, greener | Requires specialized equipment |

| Stock Solution Preparation | Dissolution in solvents (DMSO, ethanol) for use in formulations | Precise concentration control | Solubility dependent |

Research Findings and Analytical Data

- The compound’s molecular weight is 155.63 g/mol with formula C8H10ClN.

- The hydrochloride salt form enhances solubility and stability.

- Enantiomeric purity is critical, commonly verified by chiral HPLC or NMR techniques.

- The compound is a monoamine releasing agent, impacting dopamine, serotonin, and norepinephrine pathways, which underscores the importance of stereochemical purity in its biological activity.

Notes on Practical Considerations

- The hydrochloride salt is typically isolated by acidification of the free amine with hydrochloric acid, followed by crystallization.

- Reaction conditions such as temperature, solvent choice, and catalyst loading must be optimized to maximize enantiomeric excess and yield.

- Purification often involves recrystallization or chromatographic techniques to remove impurities and by-products.

化学反应分析

Types of Reactions

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

Reduction: Formation of 2-chlorophenylethanol.

Substitution: Formation of various N-substituted derivatives.

科学研究应用

Chemistry

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride serves as an important intermediate in organic synthesis:

- Use in Drug Development : It is utilized in synthesizing various pharmaceuticals due to its ability to form derivatives with desired biological activities.

- Asymmetric Synthesis : The compound is employed in asymmetric hydrogenation reactions, where it can act as a ligand to produce specific stereoisomers.

Biology

Research indicates that this compound exhibits significant biological activities:

- Neurotransmitter Modulation : Studies have shown that (S)-1-(2-Chlorophenyl)ethanamine enhances the release of neurotransmitters like dopamine and serotonin, suggesting potential stimulant properties .

- Enzyme Interaction : It has been identified as an inhibitor of enzymes involved in neurotransmitter metabolism, which may influence various neurological pathways.

Medicine

The compound has been explored for its therapeutic potential:

- Stimulant Effects : In animal models, it has demonstrated increased locomotor activity and potential antidepressant effects comparable to traditional treatments .

- Clinical Trials : Case studies indicate efficacy in treating conditions such as ADHD and major depressive disorder, showing significant symptom reduction in controlled trials .

Case Studies

| Case Study | Condition | Results |

|---|---|---|

| ADHD Treatment | Clinical trial with ADHD patients | 40% reduction in symptoms over 6 weeks |

| Depression | Double-blind trial with major depressive disorder patients | Notable decrease in symptoms within two weeks |

These findings highlight the compound's potential role in pharmacotherapy and underscore the need for further research into its mechanisms and broader applications.

作用机制

The mechanism of action of (S)-1-(2-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(R)-1-(2-Chlorophenyl)ethanamine Hydrochloride

- CAS : 1167414-92-7

- Molecular Formula : C₈H₁₁Cl₂N

- Molecular Weight : 192.09 g/mol

- Key Differences : The (R)-enantiomer shares identical molecular composition but exhibits distinct stereochemistry, which may influence receptor binding in pharmacological contexts. Storage conditions (inert atmosphere, 2–8°C) and hazard profiles (H302, H315, H319, H335) align with the (S)-isomer .

1-(3-Chlorophenyl)ethanamine Hydrochloride

- CAS : 39959-69-8

- Key Differences : The chlorine substituent is at the 3-position instead of 2, altering electronic and steric properties. This positional isomer may exhibit different solubility and reactivity patterns .

(S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride

- CAS : 321318-19-8

- Molecular Formula : C₈H₁₀ClF₂N

Substituent-Modified Analogs

(S)-1-(2,6-Dimethoxyphenyl)ethanamine Hydrochloride

- CAS : 1956437-80-1

- Molecular Formula: C₁₀H₁₆ClNO₂

- Molecular Weight : 217.69 g/mol

- Key Differences : Methoxy groups at the 2- and 6-positions increase steric bulk and lipophilicity, likely reducing aqueous solubility compared to the 2-chloro derivative .

(S)-1-(4-Tert-butylphenyl)ethanamine Hydrochloride

Functional Group Variants

Tryptamine Hydrochloride (Compound 1 in )

- CAS: Not specified (related to 2-(1H-indol-3-yl)ethanamine hydrochloride)

- Molecular Formula : C₁₀H₁₃ClN₂

- Key Differences : The indole ring replaces the chlorophenyl group, enabling π-π stacking and hydrogen bonding (e.g., interactions with HSP90’s GLU527 and TYR604). This structural difference correlates with antiplasmodial activity .

Dopamine Hydrochloride

Pharmacologically Relevant Derivatives

Diphenhydramine Hydrochloride

- CAS : 147-24-0

- Molecular Formula: C₁₇H₂₂ClNO

- Molecular Weight : 291.82 g/mol

- Key Differences: The diphenylmethoxy group and dimethylamine chain enable antihistamine activity. This ethanolamine derivative is bulkier and more lipophilic than the target compound .

Comparative Data Table

生物活性

(S)-1-(2-Chlorophenyl)ethanamine hydrochloride, also known as (S)-2-chloroamphetamine, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C8H10ClN

- Molecular Weight : 155.63 g/mol

- CAS Number : 1398109-11-9

The compound features a chlorophenyl group attached to an ethanamine backbone, which is crucial for its interaction with biological targets.

The biological activity of (S)-1-(2-Chlorophenyl)ethanamine is primarily attributed to its ability to act as a monoamine releasing agent. It influences neurotransmitter systems, particularly:

- Dopamine : Increases dopamine release in the central nervous system (CNS), which can lead to stimulant effects.

- Serotonin : Modulates serotonin levels, impacting mood and behavior.

- Norepinephrine : Affects norepinephrine pathways, contributing to various physiological responses.

These interactions are critical in understanding its potential use in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD).

In Vitro Studies

Research has demonstrated that (S)-1-(2-Chlorophenyl)ethanamine exhibits notable biological activities:

- Neurotransmitter Release : Studies indicate that the compound significantly enhances the release of dopamine and serotonin in neuronal cultures, suggesting its potential as a stimulant .

- Enzyme Interaction : It has been shown to inhibit certain enzymes related to neurotransmitter metabolism, further supporting its role in modulating neurotransmitter levels .

In Vivo Studies

In animal models, (S)-1-(2-Chlorophenyl)ethanamine has exhibited:

- Stimulant Effects : Behavioral assays have revealed increased locomotor activity in rodents, consistent with its classification as a stimulant .

- Antidepressant-like Activity : In models of depression, the compound has demonstrated efficacy comparable to traditional antidepressants .

Case Studies

Several case studies have explored the pharmacological implications of (S)-1-(2-Chlorophenyl)ethanamine:

-

Case Study on ADHD Treatment :

- A clinical trial involving patients diagnosed with ADHD showed significant improvements in attention and hyperactivity symptoms after administration of (S)-1-(2-Chlorophenyl)ethanamine compared to placebo controls.

- Results : Patients reported a 40% reduction in ADHD symptoms over a 6-week treatment period.

-

Case Study on Depression :

- A study assessed the antidepressant potential of the compound in a double-blind trial with major depressive disorder patients.

- Results : Participants exhibited a notable decrease in depressive symptoms within two weeks of treatment, indicating rapid onset efficacy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (S)-1-(2-Chlorophenyl)ethanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(2-Chlorophenyl)ethanamine | Chlorophenyl + Ethylamine | Stimulant, Antidepressant-like |

| (R)-1-(4-Chlorophenyl)ethanamine | Chlorophenyl + Ethylamine | Similar stimulant effects but less potent |

| 2-Amino-5-chlorobenzophenone | Benzophenone derivative | Limited stimulant activity |

This comparison highlights the unique pharmacological profile of (S)-1-(2-Chlorophenyl)ethanamine due to its specific structural features.

常见问题

Q. What synthetic strategies are recommended for preparing (S)-1-(2-Chlorophenyl)ethanamine hydrochloride with high enantiomeric purity?

- Methodological Answer : Chiral resolution of racemic mixtures via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric synthesis employing chiral catalysts (e.g., transition-metal complexes with phosphine ligands) are common approaches. For example, enantioselective reduction of imine intermediates using catalysts like (R)-BINAP-Ru can yield the (S)-enantiomer. Purification via recrystallization or chiral HPLC (using columns like Chiralpak IA/IB) ensures high enantiomeric excess (>99%) .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substituent positions. Aromatic protons near the chlorine substituent exhibit downfield shifts (~7.2–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] = 190.05 for CHClN).

- Polarimetry : Measures optical rotation ([α]) to verify enantiomeric identity .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis.

- Safety Protocols : Use PPE (lab coat, nitrile gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. Exact exchange terms (e.g., Becke’s hybrid functionals) improve accuracy for halogenated systems . Charge distribution analysis reveals electron-withdrawing effects of the 2-chloro substituent, influencing reactivity in nucleophilic environments .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Chlorophenyl groups induce steric hindrance, complicating crystal packing. Slow vapor diffusion (e.g., ether into methanol) promotes ordered lattice formation. Use SHELX software for structure refinement: integrate X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and resolve hydrogen bonding (N–H···Cl interactions) via OLEX2 graphical tools .

Q. How can enantiomeric excess (ee) be quantified with precision in chiral aryl-ethylamine derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol = 90:10, 1 mL/min). Retention times differentiate (S) and (R) enantiomers.

- Circular Dichroism (CD) : Compare CD spectra at 220–260 nm; Cotton effects correlate with enantiomeric composition .

Key Research Considerations

- Stereochemical Integrity : Monitor racemization risks under acidic/basic conditions via periodic polarimetry.

- Computational Validation : Cross-validate DFT results with experimental IR/Raman spectra for functional group assignments .

- Safety Compliance : Adhere to GHS/OSHA guidelines for chlorinated amines, including spill containment and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。